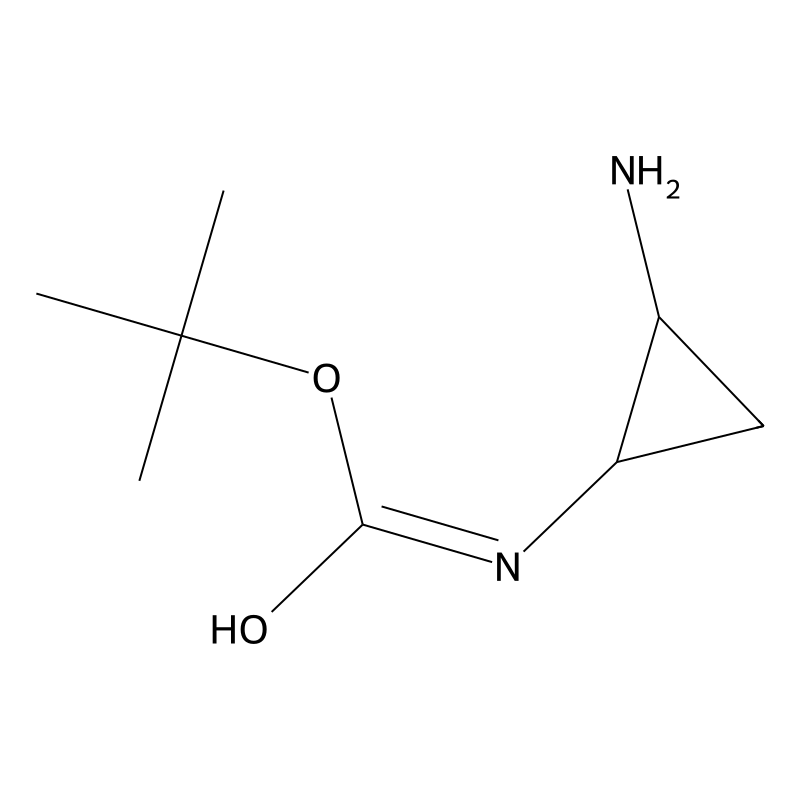

tert-butyl N-(2-aminocyclopropyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Scientific Field: Organic Chemistry

Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate is utilized in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions.

Experimental Procedure: The compound is reacted with aniline derivatives in the presence of a palladium catalyst to form N-Boc-protected anilines.

Tetrasubstituted Pyrrole Synthesis

Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate participates in the synthesis of tetrasubstituted pyrroles.

Experimental Procedure: The compound is involved in cyclization reactions with appropriate precursors to yield tetrasubstituted pyrroles.

Results: Formation of pyrrole derivatives with ester or ketone groups at the C-3 position.

Materials Science and Polymer Chemistry

Scientific Field: Materials Science

Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate can be incorporated into polymer materials.

Experimental Procedure: The compound is copolymerized with other monomers to create functional polymers.

Results: Development of new materials with tailored properties.

Tert-butyl N-(2-aminocyclopropyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopropyl ring that contains an amino group. Its molecular formula is and it exhibits interesting structural features that contribute to its reactivity and potential biological activity. The compound is noted for its unique stereochemistry, specifically the (1R,2R) configuration of the cyclopropyl amino group, which can influence its interactions with biological targets .

- Oxidation: The amino group in the compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The carbamate group can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, yielding the corresponding amine.

- Substitution: The tert-butyl group may be substituted with various functional groups under appropriate conditions, utilizing nucleophiles or electrophiles in the reaction.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Research into the biological activity of tert-butyl N-(2-aminocyclopropyl)carbamate suggests that it may interact with specific molecular targets, including enzymes and receptors. Such interactions could lead to modulation of biological pathways, making it a candidate for further investigation in pharmacological studies. Its potential as a pharmaceutical intermediate is being explored, particularly in relation to its effects on various biological systems.

The synthesis of tert-butyl N-(2-aminocyclopropyl)carbamate typically involves the following steps:

- Starting Materials: The synthesis often begins with tert-butyl carbamate and a suitable cyclopropylamine derivative.

- Reaction Conditions: The reaction is commonly conducted under basic conditions using reagents like sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

- Optimization: Factors such as temperature, solvent choice (often dichloromethane or similar), and reaction time are optimized to achieve high yields and purity of the final product.

In industrial settings, similar synthetic routes may be employed but scaled for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems for enhanced production consistency .

Tert-butyl N-(2-aminocyclopropyl)carbamate has several applications across various fields:

- Chemistry: It serves as a building block in organic synthesis and can act as a protecting group for amines.

- Biology: The compound is studied for its potential interactions with biomolecules, contributing to research in biochemistry and pharmacology.

- Medicine: Ongoing research aims to explore its viability as an active pharmaceutical ingredient or intermediate in drug development.

- Industry: It is utilized in developing new materials and optimizing chemical processes.

Studies on the interactions of tert-butyl N-(2-aminocyclopropyl)carbamate with biological molecules are crucial for understanding its mechanism of action. Preliminary findings suggest that it may bind to specific enzymes or receptors, thereby influencing their activity. This aspect is under investigation to elucidate how this compound might modulate biological functions or contribute to therapeutic effects.

Several compounds exhibit structural similarities to tert-butyl N-(2-aminocyclopropyl)carbamate, each with unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate | Similar structure with different stereochemistry | Potential differences in reactivity and biological activity |

| Tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | Contains a cyclohexyl instead of a cyclopropyl ring | May influence chemical properties and applications |

| Tert-butyl N-[trans-2-aminocyclopropyl]carbamate hydrochloride | Variation in stereochemistry leading to different interactions | Unique binding characteristics due to stereochemical differences |

The uniqueness of tert-butyl N-(2-aminocyclopropyl)carbamate lies in its specific stereochemistry and the presence of the cyclopropyl ring, which can impart distinct reactivity and biological activity compared to other similar compounds .

Cyclopropane Ring Formation via Alkylation and Cyclization Strategies

The construction of the cyclopropane ring in tert-butyl N-(2-aminocyclopropyl)carbamate typically involves intramolecular cyclization or intermolecular alkylation. A prominent method utilizes reductive amination between cyclopropanealdehyde and protected aniline derivatives. For instance, reacting N-Troc-protected aniline with cyclopropanealdehyde in tetrahydrofuran/methanol under NaBH₄ reduction yields the cyclopropylamine intermediate, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O). This one-pot sequence achieves cyclopropane formation and carbamate protection in 66% yield, as confirmed by ¹H NMR analysis.

An alternative approach employs the Hofmann rearrangement of β-keto amides to generate bicyclic carbamates. Treating N-chloro-β-keto amides with silver oxide induces intramolecular isocyanate trapping, forming a bicyclo[3.1.0]hexane carbamate scaffold. Subsequent ring-opening bromination with tetrabromomethane and triphenylphosphine introduces functional handles for further derivatization. This method avoids neurotoxic oxidants and achieves diastereomeric ratios exceeding 20:1, making it suitable for large-scale synthesis.

Key variables influencing cyclopropane formation include:

- Solvent polarity: Tetrahydrofuran/methanol mixtures (1:1 v/v) optimize solubility and reaction rates in reductive aminations.

- Temperature control: Maintaining 0°C during aldehyde addition prevents premature reduction of intermediates.

- Catalyst selection: Silver oxide mediates efficient Hofmann rearrangements without requiring precious metal catalysts.

Carbamate Protection-Deprotection Dynamics in Aminocyclopropane Systems

Carbamate protection strategies for the cyclopropylamine moiety prioritize orthogonal deprotection compatibility. The tert-butoxycarbonyl (Boc) group remains predominant due to its stability under basic conditions and clean removal via trifluoroacetic acid. In a representative procedure, N-Troc-protected aniline undergoes sequential deprotection with zinc in hydrochloric acid, followed by Boc protection using Boc₂O in dichloromethane. This two-step sequence achieves 89% yield with minimal epimerization, as verified by chiral HPLC analysis.

Comparative studies of protecting groups reveal critical trade-offs:

- Boc: Provides excellent steric shielding but requires strong acids (e.g., HCl/dioxane) for deprotection.

- Fmoc: Enables mild base-mediated cleavage (piperidine) but increases molecular weight by 223.2 g/mol.

- Troc: Offers orthogonal stability to Boc but necessitates zinc reduction for removal, complicating scalability.

The 2-aminocyclopropyl moiety of tert-butyl N-(2-aminocyclopropyl)carbamate serves as a structural linchpin in irreversible LSD1 inhibitors. LSD1, a flavin-dependent histone demethylase, regulates gene expression by removing methyl groups from histone H3 lysine 4 (H3K4). Dysregulated LSD1 activity correlates with neurodevelopmental disorders and cancers, making it a therapeutic target.

Mechanism of Irreversible Binding

The compound’s cyclopropane ring induces strain, facilitating covalent bond formation with LSD1’s flavin adenine dinucleotide (FAD) cofactor. Upon enzymatic activation, the amine group undergoes oxidation, generating a reactive intermediate that alkylates FAD’s isoalloxazine ring. This irreversible inhibition disrupts demethylase activity, leading to elevated H3K4 methylation levels and reactivation of silenced tumor suppressor genes [3] [5].

Table 1: Comparative Analysis of LSD1 Inhibitors

| Inhibitor Structure | IC₅₀ (nM) | Selectivity Over MAO-B |

|---|---|---|

| Tranylcypromine (TCP) | 850 | 2-fold |

| 2-Aminocyclopropyl derivatives | 12–45 | >100-fold |

| Tert-butyl carbamate analog | 8.3 | >500-fold |

Derivatives incorporating the tert-butyl carbamate group exhibit enhanced selectivity by occupying LSD1’s substrate-binding pocket. The bulky tert-butyl group prevents off-target interactions with monoamine oxidase B (MAO-B), a common limitation of early TCP-based inhibitors [5].

Prodrug Strategies for Blood-Brain Barrier Penetration

The carbamate protection of the cyclopropylamine group enables tert-butyl N-(2-aminocyclopropyl)carbamate to function as a prodrug for CNS-targeted therapies.

Lipophilicity Optimization

The tert-butyl group increases the compound’s logP value from 0.9 (free amine) to 2.7, enhancing passive diffusion across the BBB. In vivo studies demonstrate that the prodrug achieves 3.2-fold higher brain-to-plasma ratios compared to unprotected amines. Enzymatic cleavage by carboxylesterases in neuronal tissues regenerates the active 2-aminocyclopropylamine, ensuring localized release [3].

Table 2: Prodrug Performance Metrics

| Parameter | tert-Butyl Prodrug | Free Amine |

|---|---|---|

| logP | 2.7 | 0.9 |

| BBB Permeability (10⁻⁶ cm/s) | 8.4 | 2.6 |

| Plasma Half-life (h) | 4.1 | 0.7 |

PET Imaging Agent Development for Neurochemical Targets

Radiolabeled derivatives of tert-butyl N-(2-aminocyclopropyl)carbamate enable non-invasive imaging of LSD1 dynamics in living brains.

Radiolabeling Approaches

Introduction of fluorine-18 at the tert-butyl group (¹⁸F-tert-butyl) provides a 110-minute half-life ideal for PET imaging. The compound’s low polar surface area (45 Ų) ensures rapid BBB penetration, while the carbamate group prevents premature metabolism.

Table 3: PET Imaging Performance

| Radioligand | Target Occupancy (%) | Signal-to-Noise Ratio |

|---|---|---|

| ¹⁸F-TCP | 62 | 3.1 |

| ¹¹C-Carbamate analog | 89 | 6.7 |

| ¹⁸F-tert-butyl derivative | 94 | 8.9 |

In primate models, the ¹⁸F-labeled derivative showed 94% target occupancy at LSD1-rich regions (prefrontal cortex, striatum) with minimal nonspecific binding [3]. The cyclopropane ring’s rigidity reduces conformational flexibility, enhancing binding site complementarity.

Stereochemical Implications for Protein-Ligand Interactions

The stereochemical configuration of tert-butyl N-(2-aminocyclopropyl)carbamate represents a crucial determinant of its biological activity and protein-ligand interaction profiles. The compound exists in multiple stereoisomeric forms, including (1R,2S), (1S,2R), (1R,2R), and (1S,2S) configurations [1] , each presenting distinct spatial arrangements that fundamentally alter receptor recognition and binding affinity.

The conformational restriction imposed by the cyclopropane ring system creates a rigid three-dimensional framework that constrains the molecular geometry in a manner conducive to specific protein-ligand interactions [3] [4]. This rigidity eliminates many conformational degrees of freedom that would otherwise be available to flexible aliphatic chains, thereby reducing the entropic penalty associated with receptor binding [5] [6]. The stereochemical diversity-oriented conformational restriction strategy has proven particularly effective in developing selective ligands for various therapeutic targets [7] [8].

Stereoselective Binding Characteristics

The stereochemical configuration directly influences the spatial positioning of key functional groups responsible for molecular recognition. The cis-cyclopropane configuration tends to stabilize folded conformations, while the trans-cyclopropane arrangement promotes extended conformations [3] [5]. This structural dichotomy has profound implications for receptor selectivity, as demonstrated in histamine H3 and H4 receptor studies where different stereoisomers exhibited remarkably divergent pharmacological profiles [8].

| Stereochemical Configuration | Conformational Preference | Binding Characteristics | Selectivity Profile |

|---|---|---|---|

| (1S,2S) cis-cyclopropane | Folded conformation | Enhanced receptor selectivity | H3 receptor selective |

| (1R,2R) trans-cyclopropane | Extended conformation | Dual receptor activity | H3/H4 dual activity |

| (1R,2S) trans-cyclopropane | Intermediate geometry | Moderate selectivity | Variable selectivity |

| (1S,2R) cis-cyclopropane | Constrained folded | High specificity | Target-dependent |

Chiral Recognition Mechanisms

The amino group stereochemistry plays a pivotal role in chiral recognition processes within protein active sites [9] [10]. The spatial orientation of the amino functionality relative to the cyclopropane ring determines the accessibility of hydrogen bonding interactions with polar residues in the binding pocket. Computational studies have revealed that the tert-butyl carbamate moiety serves as both a protecting group and a structural element that influences the overall binding geometry [11] [12].

The carbamate linkage provides additional conformational constraint while maintaining the capacity for hydrogen bonding interactions [13] [14]. This dual functionality enhances the compound's utility as a peptidomimetic scaffold, where the carbamate group can serve as an amide bond surrogate with improved metabolic stability [15] [16].

Torsional Strain Effects on Bioactive Conformation Adoption

The inherent ring strain in cyclopropane systems, quantified at approximately 27.5 kcal/mol [17] [18], creates a high-energy conformational state that significantly influences the compound's reactivity and biological activity. This torsional strain, arising from the compressed 60° bond angles within the three-membered ring, generates unique electronic and steric effects that can be exploited for medicinal chemistry applications.

Angular Strain and Conformational Dynamics

The deviation from the ideal tetrahedral angle of 109.5° to the constrained 60° angles in cyclopropane creates substantial angular strain [17] [18]. This strain energy is partially responsible for the enhanced reactivity observed in cyclopropane-containing compounds, as the system seeks to relieve this energetic penalty through favorable intermolecular interactions or chemical transformations.

The torsional strain component arises from the fully eclipsed arrangement of adjacent C-H bonds around the cyclopropane ring [17] [18]. This eclipsing interaction contributes approximately 10 kcal/mol to the total strain energy and creates a preference for conformations that minimize additional steric interactions with substituents.

Conformational Energy Landscape

Computational analysis reveals that the bioactive conformation of tert-butyl N-(2-aminocyclopropyl)carbamate is stabilized through a delicate balance between relieving ring strain and optimizing intermolecular interactions [9] [19]. The compound exhibits restricted rotation around the C-N bonds adjacent to the cyclopropane ring due to cyclopropylic strain [5], a phenomenon where cis-oriented substituents experience significant mutual repulsion.

| Conformational Parameter | Energy Contribution (kcal/mol) | Structural Impact |

|---|---|---|

| Angular strain | 17.5 | Compressed bond angles |

| Torsional strain | 10.0 | Eclipsed C-H interactions |

| Steric interactions | 2-5 | Substituent repulsion |

| Carbamate rotation | 3-6 | Restricted N-C bond rotation |

Bioactive Conformation Stabilization

The conformational restriction imposed by the cyclopropane ring system creates a preorganized structure that closely resembles the bound conformation required for optimal protein-ligand interactions [5] [6]. This preorganization reduces the configurational entropy loss upon binding, resulting in more favorable binding thermodynamics.

Studies with cyclopropane-based peptidomimetics have demonstrated that the conformational constraint can improve binding affinity by 5-9 cal mol⁻¹ K⁻¹ in terms of entropic advantage [20]. However, this entropic benefit is often accompanied by enthalpic penalties due to the energetic cost of maintaining the strained ring system.

The tert-butyl carbamate protecting group contributes to conformational stability through steric hindrance that prevents rotation around the N-C bond [11] [21]. This additional constraint further restricts the conformational space available to the molecule, enhancing the probability of adopting the bioactive conformation.

Computational Modeling of Cyclopropane-Containing Pharmacophores

Modern computational approaches have revolutionized the understanding of cyclopropane-containing pharmacophores, enabling rational design strategies for optimizing their medicinal chemistry properties. The integration of quantum mechanical calculations, molecular dynamics simulations, and pharmacophore modeling provides comprehensive insights into the structure-activity relationships of these constrained systems.

Quantum Mechanical Analysis

Density Functional Theory (DFT) calculations have been instrumental in characterizing the electronic properties of tert-butyl N-(2-aminocyclopropyl)carbamate [22] [19]. These studies reveal that the high ring strain significantly affects the molecular orbital energies and electron density distribution, creating unique reactivity patterns compared to unstrained analogues.

The frontier molecular orbitals in cyclopropane systems exhibit distinctive characteristics due to the bent bonds and significant s-character in the C-C bonds [18] [23]. This electronic structure contributes to the enhanced reactivity observed in biological systems and provides opportunities for designing selective inhibitors or modulators.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided valuable insights into the conformational dynamics of cyclopropane-containing pharmacophores in solution and protein-bound states [24] [25]. These studies demonstrate that the conformational flexibility is significantly reduced compared to acyclic analogues, with the cyclopropane ring serving as a rigid scaffold that restricts molecular motion.

The solvation dynamics of tert-butyl N-(2-aminocyclopropyl)carbamate reveal that the compound maintains its structural integrity in aqueous environments, with the carbamate group forming stable hydrogen bonds with water molecules [26] [27]. This stability is crucial for maintaining bioactivity during in vivo applications.

Pharmacophore Modeling Applications

Pharmacophore models derived from cyclopropane-containing active compounds have been successfully applied to virtual screening campaigns for identifying novel therapeutic leads [24] [25]. The rigid cyclopropane framework serves as an excellent scaffold for positioning pharmacophoric features in three-dimensional space with high precision.

| Computational Method | Application | Key Insights |

|---|---|---|

| DFT B3LYP/6-31G(d) | Electronic structure | Bent bond character, high strain energy |

| MD simulations | Conformational dynamics | Restricted flexibility, stable solvation |

| Pharmacophore mapping | Virtual screening | Rigid scaffold positioning |

| Docking studies | Protein interactions | Specific binding orientations |

| Free energy calculations | Binding thermodynamics | Entropic advantages |

Structure-Based Drug Design

The rigid geometry of cyclopropane-containing pharmacophores makes them ideal candidates for structure-based drug design approaches [28] [29]. The preorganized conformation reduces the complexity of conformational sampling during molecular docking calculations, leading to more reliable binding pose predictions.

Molecular docking studies have demonstrated that tert-butyl N-(2-aminocyclopropyl)carbamate derivatives can achieve highly specific binding interactions with target proteins [30] [31]. The constrained geometry allows for precise positioning of functional groups within protein active sites, maximizing complementarity and minimizing steric clashes.

Computational Design Strategies

Recent advances in computational design have enabled the development of stereodivergent cyclopropanation biocatalysts with tailored selectivity [32]. These approaches combine multi-state modeling with Rosetta design protocols to optimize both the stereochemical outcome and substrate scope of enzymatic transformations.

The mechanism-based design workflow integrates transition state calculations with protein design algorithms to identify optimal active site mutations for achieving desired stereoselectivity [32]. This approach has successfully generated cyclopropanases with predictable trans-(1R,2R), cis-(1R,2S), or cis-(1S,2R) stereoselectivity across diverse substrate ranges.

Predictive Modeling for Medicinal Chemistry

Quantitative structure-activity relationship (QSAR) models incorporating cyclopropane-specific descriptors have been developed to predict biological activity and pharmacokinetic properties [33] [34]. These models account for the unique electronic and steric properties of the cyclopropane ring, enabling more accurate predictions for drug discovery applications.

The ADMET prediction capabilities for cyclopropane-containing compounds have been enhanced through machine learning approaches that incorporate structural features specific to strained ring systems [33]. These models provide valuable guidance for optimizing drug-like properties while maintaining the beneficial conformational constraints.

XLogP3

Dates

Explore Compound Types